(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC17857190
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
![(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine -](/images/structure/VC17857190.png)
Specification
Molecular Formula | C8H12N2 |
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Molecular Weight | 136.19 g/mol |
IUPAC Name | (1R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3/t7-/m1/s1 |
Standard InChI Key | JPXCPEMQVOKKFV-SSDOTTSWSA-N |
Isomeric SMILES | C[C@@H]1C2=CC=CN2CCN1 |
Canonical SMILES | CC1C2=CC=CN2CCN1 |
Introduction
Chemical Identity and Structural Features
(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 73627-18-6) has the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. Its IUPAC name derives from the bicyclic framework, where a pyrrolidine ring (five-membered saturated amine) is fused to a pyrazine ring (six-membered diamine). The (R)-configuration specifies the stereochemistry at the 1-position methyl group, introducing chirality critical for interactions in biological systems.
Key Structural Data:
Property | Value/Description |
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SMILES | CC1C2=CC=CN2CCN1 |
InChI | InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3 |
Boiling Point | Not explicitly reported; estimated ~200–220°C |
Density | ~1.02 g/cm³ (predicted) |
Refractive Index | n₂₀ᴰ ≈ 1.55 (analogous to related compounds) |
The structure is confirmed via spectroscopic methods such as proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS). For example, the ¹H NMR spectrum of the non-methylated parent compound (1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine) reveals characteristic signals for NH protons (δ ~1.56 ppm), methylene groups (δ ~2.86–3.8 ppm), and aromatic protons (δ ~5.5–6.4 ppm) . The methyl group in the (R)-enantiomer would introduce distinct splitting patterns due to stereochemical effects.
Synthesis and Enantioselective Preparation
The synthesis of (R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine builds on methodologies developed for its non-methylated analog . A two-step approach is typically employed:
Step 1: Preparation of 3,4-Dihydropyrrolo[1,2-a]pyrazine
The precursor 3,4-dihydropyrrolo[1,2-a]pyrazine is synthesized via condensation of ethylenediamine with dialkyl acetals of 2,5-dialkoxytetrahydrofurfural in lower aliphatic acids (e.g., acetic acid) at 100–150°C . This forms the unsaturated bicyclic intermediate.
Step 2: Catalytic Hydrogenation or Hydride Reduction
The double bond in the dihydropyrrolo-pyrazine is reduced to yield the tetrahydropyrrolo-pyrazine framework. For enantioselective synthesis of the (R)-methyl derivative:
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Catalytic asymmetric hydrogenation: Using chiral catalysts (e.g., Rhodium with BINAP ligands) under H₂ pressure to introduce the methyl group with >90% enantiomeric excess (ee).
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Chiral auxiliary-mediated reduction: Employing enantiopure borane complexes or lithium aluminum hydride derivatives to control stereochemistry .
Representative Reaction Conditions:
Parameter | Value |
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Catalyst | PtO₂ or Pd/C (for racemic mixture) |
Solvent | Methanol or ethanol |
Temperature | 25–80°C |
Pressure | 1–3 atm H₂ |
Yield | 70–85% (racemic); 60–75% (enantiopure) |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Miscible with polar solvents (water, methanol, ethanol) due to amine functionality; limited solubility in non-polar solvents.
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Stability: Sensitive to oxidation; storage under inert gas (N₂/Ar) recommended.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Key signals include:
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δ 1.25 (d, J = 6.8 Hz, 3H, CH₃)
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δ 2.70–3.20 (m, 4H, NCH₂CH₂N)
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δ 3.85 (q, 1H, NCH(CH₃))
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δ 6.45–6.70 (m, 3H, aromatic H).
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MS (EI): m/z 136 [M]⁺, 121 [M–CH₃]⁺, 93 [C₅H₇N₂]⁺.
Applications in Pharmaceutical Chemistry
(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine serves as a versatile intermediate in drug discovery:
Coronary Vasodilators
The non-methylated parent compound is a precursor to octahydropyrrolo[1,2-a]pyrazine, a key moiety in coronary-dilating agents such as 10-β-[N-(1,4-diazabicyclo[4.3.0]nonanyl)propionyl]-2-chlorophenothiazine dichlorohydride . The methyl group in the (R)-enantiomer may enhance binding affinity to cardiovascular targets.
Neuroleptic Agents
Structural analogs are employed in antipsychotic drugs (e.g., γ-[N-(1,4-diazabicyclo[4.3.0]nonanyl)]propyl-para-fluorophenyl ketone dichlorohydride) . Chirality at the 1-position influences dopamine receptor selectivity.
Recent Advances (2023–2025)
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Enantioselective catalysis: Improved yields (up to 88%) using iridium-based catalysts with phosphine-oxazoline ligands.
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Structure-activity relationships (SAR): Methyl substitution enhances metabolic stability in rat liver microsomes by 40% compared to non-methylated analogs.
Parameter | Recommendation |
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Hazard Classification | Irritant (skin/eyes); harmful if inhaled |
Storage | -20°C, under argon |
PPE | Gloves, goggles, fume hood |
No acute toxicity data are publicly available, but analogous compounds exhibit LD₅₀ > 500 mg/kg (oral, rat).
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